

1-(2-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde physical properties

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Compound of Interest

Compound Name: 1-(2-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde

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An In-Depth Technical Guide to the Physical Properties of **1-(2-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde**

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of novel compounds is paramount. **1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde** is a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. This technical guide provides a detailed overview of its core physical characteristics, experimental protocols for its synthesis, and its role in developmental workflows.

Core Physical and Chemical Properties

1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde is a substituted pyrazole derivative. The presence of a fluorophenyl group can enhance metabolic stability and binding affinity, making it an attractive scaffold in drug discovery.^[1] Its aldehyde functional group serves as a versatile handle for a wide array of chemical transformations.

Quantitative Data Summary

The known physical and chemical properties of **1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₇ FN ₂ O	[1] [2]
Molecular Weight	190.2 g/mol	[1] [2]
Appearance	Light yellow solid	[1]
Purity	≥ 95% (by NMR)	[1]
LogP	2.36	[3]
CAS Number	1015845-52-9	[1] [2] [4]
PubChem ID	24694112	[1]
MDL Number	MFCD05864518	[1]
Storage Conditions	Store at 0-8°C	[1]

Experimental Protocols

The synthesis of pyrazole-4-carbaldehydes is most commonly achieved through the Vilsmeier-Haack reaction. This reaction involves the formylation of an active methylene group adjacent to a pyrazole ring using a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

General Synthesis Protocol for Pyrazole-4-Carbaldehydes via Vilsmeier-Haack Reaction

This protocol describes a general method for the synthesis of 1-substituted-3-phenyl-1H-pyrazole-4-carbaldehydes, which can be adapted for **1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde**.

Materials:

- N'-(1-phenylethylidene)benzohydrazide (or appropriate hydrazone precursor)
- N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl₃)

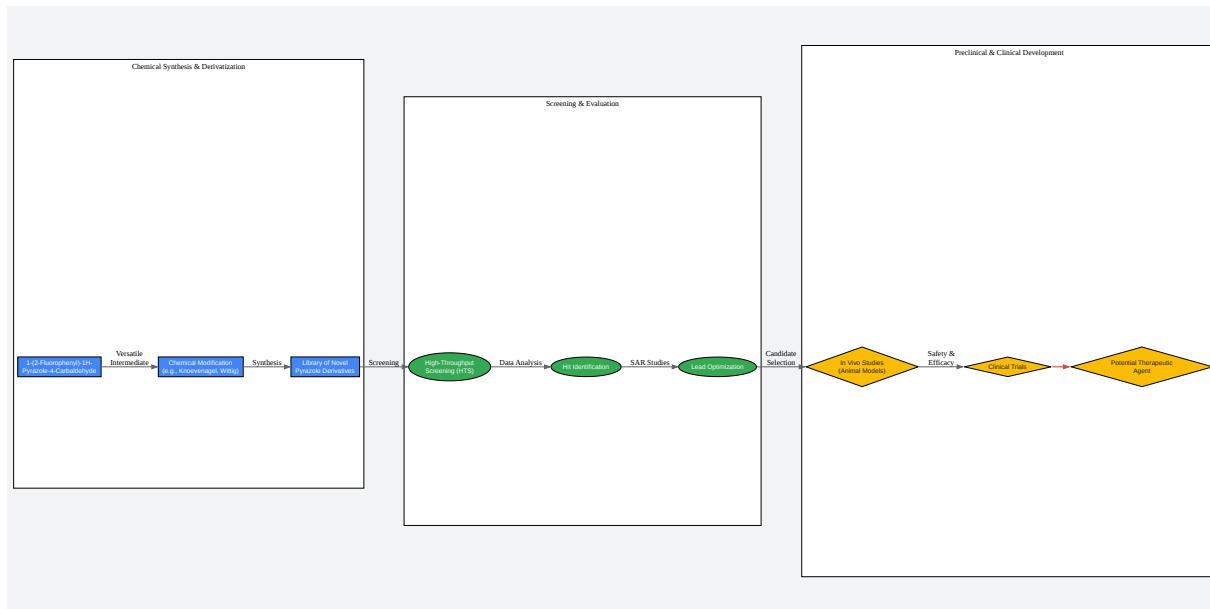
- Crushed ice
- Sodium bicarbonate (NaHCO₃)
- Methanol (for recrystallization)

Procedure:

- Preparation of the Vilsmeier Reagent: In a flask cooled to 0°C, slowly add phosphorus oxychloride (0.012 mol) to N,N-dimethylformamide (10 mL). Stir the mixture at this temperature to form the Vilsmeier reagent.[5]
- Reaction with Hydrazone: To the prepared Vilsmeier reagent, add the appropriate hydrazone precursor (0.004 mol) in small portions.[5]
- Reaction Conditions: Stir the reaction mixture at 60–65°C for approximately 4 hours. Monitor the completion of the reaction using Thin Layer Chromatography (TLC).[5]
- Work-up: Carefully pour the reaction mixture into a beaker of crushed ice with constant stirring.[5]
- Neutralization: Neutralize the mixture with solid sodium bicarbonate until the effervescence ceases.[5]
- Isolation and Purification: Collect the resulting precipitate by filtration, wash it with water, and then dry it. The crude product can be purified by recrystallization from methanol to yield the final pyrazole-4-carbaldehyde derivative.[5]

Role in Drug Discovery and Development Workflow

1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde serves as a key starting material or intermediate in the synthesis of more complex molecules with potential therapeutic applications, including novel anti-inflammatory and anti-cancer agents.[1] The following diagram illustrates its logical flow in a typical drug discovery pipeline.



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Caption: Workflow of **1-(2-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde** in drug discovery.

This compound and its derivatives are also explored for their use as fluorescent probes in imaging applications, which are valuable tools for cellular and molecular studies.^[1] The fluorinated phenyl group can impart desirable photophysical properties for such applications.

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References

- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. Hit2Lead | 1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde | CAS# 1015845-52-9 | MFCD05864518 | BB-4003866 [hit2lead.com]
- 4. 1015845-52-9|1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde|BLD Pharm [bldpharm.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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